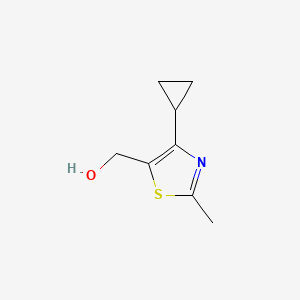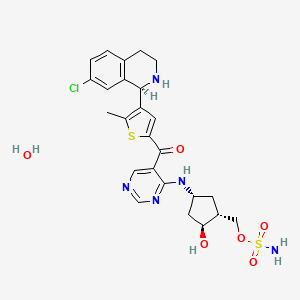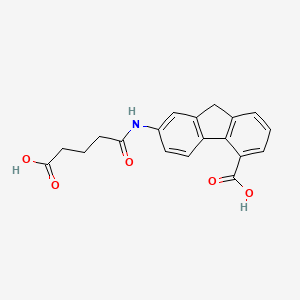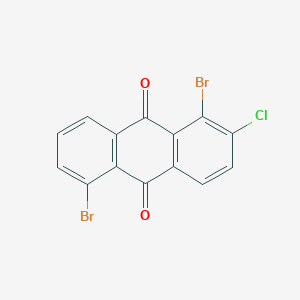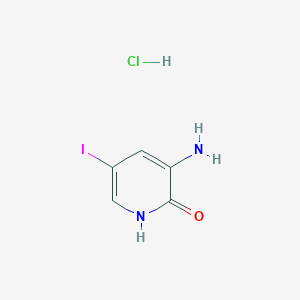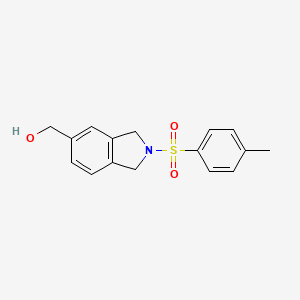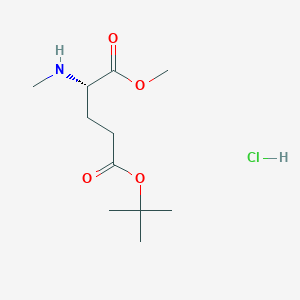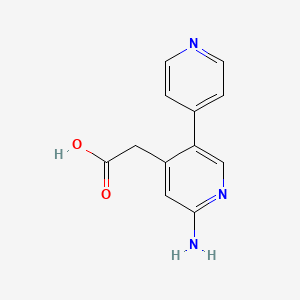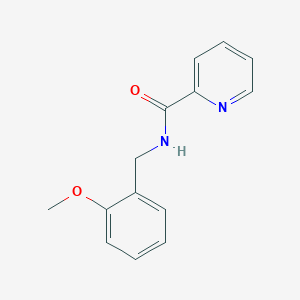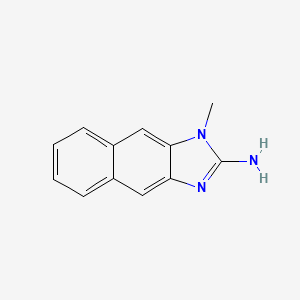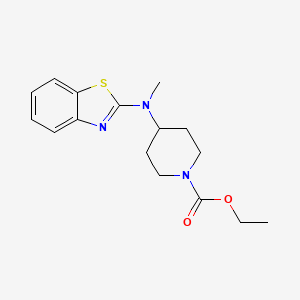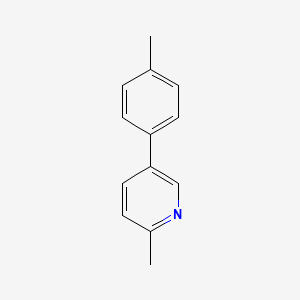
2-Methyl-5-(p-tolyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(p-tolyl)pyridine is an organic compound with the molecular formula C13H13N It is a derivative of pyridine, featuring a methyl group at the second position and a p-tolyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(p-tolyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with p-tolylmagnesium bromide in the presence of a catalyst such as palladium. This method typically requires an inert atmosphere and elevated temperatures to facilitate the reaction.
Another method involves the use of Grignard reagents, where 2-methylpyridine is reacted with p-tolylmagnesium chloride. This reaction is usually carried out in anhydrous conditions to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced catalysts can optimize the reaction conditions, reducing the need for manual intervention and minimizing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(p-tolyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions can occur at the methyl group, where halogenation or nitration can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents such as nitric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated pyridine compounds.
Scientific Research Applications
2-Methyl-5-(p-tolyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Methyl-5-(p-tolyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and function.
Comparison with Similar Compounds
2-Methyl-5-(p-tolyl)pyridine can be compared with other pyridine derivatives, such as:
2-Methylpyridine: Lacks the p-tolyl group, resulting in different chemical properties and reactivity.
5-Methyl-2-(p-tolyl)pyridine: Similar structure but with the methyl and p-tolyl groups in different positions, leading to variations in reactivity and applications.
2-(p-Tolyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
30456-56-5 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)pyridine |
InChI |
InChI=1S/C13H13N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14-9-13/h3-9H,1-2H3 |
InChI Key |
VMQIABRWAZWBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


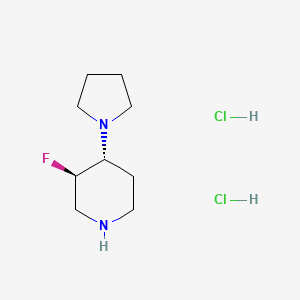
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
